molecular formula C19H16N4O7S2 B2367575 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methyl-3-nitrobenzoate CAS No. 896019-28-6

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methyl-3-nitrobenzoate

Cat. No.: B2367575
CAS No.: 896019-28-6
M. Wt: 476.48
InChI Key: DYHRCJXTIZOCNI-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methyl-3-nitrobenzoate is a useful research compound. Its molecular formula is C19H16N4O7S2 and its molecular weight is 476.48. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

  • Research into thiadiazoline- and pyrazoline-based heterocycles, similar in structure to the compound , has shown their inhibitory activities against different isoforms of nitric oxide synthase (NOS), demonstrating potential therapeutic applications. These studies have explored structure-activity relationships, highlighting the importance of specific substituents and heteroatoms in biological activity (Arias et al., 2018).

Molecular Structure Analysis

  • Investigations into molecules with similar structural features have revealed how hydrogen bonding and molecular geometry play a crucial role in their crystalline structure and stability. Studies on hydrogen-bonded chains and sheets in related compounds provide insights into the molecular interactions that govern the properties of these substances, potentially informing the design of new materials with specific characteristics (Portilla et al., 2007).

Antimicrobial and Fungicidal Activities

  • Synthesis and evaluation of derivatives with structural similarities have been conducted to assess their antimicrobial and fungicidal activities. This research aims to develop new therapeutic agents or agricultural chemicals by exploring the bioactivity of such compounds. The structure-activity relationship studies conducted in these areas can guide the development of more effective and selective agents (Akbari et al., 2014).

Energetic Materials Development

  • In the field of materials science, research on heterocyclic nitro compounds, including those related to the compound , has been directed toward the development of high-energy-density materials (HEDMs). These studies are crucial for advancing the design of energetic materials with improved performance and safety profiles. The nitration methods and structural analysis of azoles and azines provide a foundation for creating nitrogen-rich heterocyclic energetic compounds with adjustable properties (Luo et al., 2022).

Properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O7S2/c1-3-16(25)20-18-21-22-19(32-18)31-9-11-7-14(24)15(8-29-11)30-17(26)12-5-4-6-13(10(12)2)23(27)28/h4-8H,3,9H2,1-2H3,(H,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHRCJXTIZOCNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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